Cas no 2034472-01-8 (methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate)

Methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate is a specialized sulfonamide-based ester compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a pyrrolidine ring functionalized with a phenylmethanesulfonyl group and a thioether-linked acetate ester, offering versatility in further derivatization. The presence of both sulfonyl and thioether moieties enhances reactivity in nucleophilic and electrophilic transformations, making it valuable for constructing complex molecular architectures. The ester group provides a handle for hydrolysis or transesterification, while the sulfonamide contributes to stability and controlled reactivity. This compound is particularly useful in medicinal chemistry for probing sulfur-containing pharmacophores or as a precursor in targeted synthesis. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate structure
2034472-01-8 structure
Product Name:methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate
CAS No:2034472-01-8
MF:C14H19NO4S2
MW:329.434961557388
CID:5377580
Update Time:2025-06-14

methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate Chemical and Physical Properties

Names and Identifiers

    • IYECDCSKCHKKON-UHFFFAOYSA-N
    • methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate
    • Inchi: 1S/C14H19NO4S2/c1-19-14(16)10-20-13-7-8-15(9-13)21(17,18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
    • InChI Key: IYECDCSKCHKKON-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CSC1CCN(S(CC2=CC=CC=C2)(=O)=O)C1

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Additional information on methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate

Recent Advances in the Study of Methyl 2-[(1-Phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate (CAS: 2034472-01-8)

In recent years, the compound methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate (CAS: 2034472-01-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an updated overview of the latest studies focusing on this compound, including its synthesis, biological activities, and potential as a drug candidate.

The compound, characterized by its sulfonyl and sulfanyl functional groups, has been investigated for its role as a key intermediate in the synthesis of more complex molecules. Recent studies have highlighted its utility in the development of novel protease inhibitors, particularly those targeting enzymes involved in inflammatory and oncogenic pathways. The presence of the pyrrolidine ring and the sulfonyl moiety suggests potential interactions with biological targets, making it a promising scaffold for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate, emphasizing its scalability and reproducibility. The researchers employed a multi-step synthesis involving the protection of the pyrrolidine nitrogen, followed by sulfonylation and subsequent esterification. The final product was obtained with high purity and yield, demonstrating the feasibility of large-scale production for further pharmacological evaluation.

In terms of biological activity, preliminary in vitro assays have shown that methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate exhibits moderate inhibitory effects against certain cysteine proteases, which are implicated in diseases such as cancer and autoimmune disorders. These findings were corroborated by molecular docking studies, which revealed favorable binding interactions between the compound and the active sites of target enzymes. However, further optimization of the compound's pharmacokinetic properties is necessary to enhance its efficacy and reduce potential off-target effects.

Another area of interest is the compound's potential as a prodrug. Researchers have hypothesized that the ester group in methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate could be hydrolyzed in vivo to release the active sulfhydryl moiety, which may confer additional therapeutic benefits. This hypothesis is currently under investigation in preclinical models, with initial results suggesting improved bioavailability and tissue distribution compared to related compounds.

Despite these promising developments, challenges remain in the clinical translation of methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, methyl 2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)sulfanyl]acetate represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Ongoing research efforts are expected to shed more light on its mechanisms of action and therapeutic applications, paving the way for its eventual use in clinical settings.

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